Cas no 2171224-47-6 ((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid structure
2171224-47-6 structure
商品名:(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
CAS番号:2171224-47-6
MF:C23H27N3O5
メガワット:425.47758603096
CID:6057947
PubChem ID:165531866

(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
    • EN300-1572527
    • (2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
    • 2171224-47-6
    • インチ: 1S/C23H27N3O5/c1-14(22(28)29)24-21(27)20(12-26(2)3)25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t14-,20-/m0/s1
    • InChIKey: GPHWKMASNJUQHW-XOBRGWDASA-N
    • ほほえんだ: O(C(N[C@H](C(N[C@H](C(=O)O)C)=O)CN(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 425.19507097g/mol
  • どういたいしつりょう: 425.19507097g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 633
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 108Ų

(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1572527-2.5g
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
2.5g
$5380.0 2023-06-05
Enamine
EN300-1572527-1000mg
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
1000mg
$2745.0 2023-09-24
Enamine
EN300-1572527-10000mg
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
10000mg
$11805.0 2023-09-24
Enamine
EN300-1572527-50mg
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
50mg
$2306.0 2023-09-24
Enamine
EN300-1572527-500mg
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
500mg
$2635.0 2023-09-24
Enamine
EN300-1572527-5000mg
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
5000mg
$7961.0 2023-09-24
Enamine
EN300-1572527-0.05g
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
0.05g
$2306.0 2023-06-05
Enamine
EN300-1572527-0.5g
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
0.5g
$2635.0 2023-06-05
Enamine
EN300-1572527-10.0g
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
10g
$11805.0 2023-06-05
Enamine
EN300-1572527-0.25g
(2S)-2-[(2S)-3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171224-47-6
0.25g
$2525.0 2023-06-05

(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 関連文献

(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acidに関する追加情報

Introduction to (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic Acid (CAS No. 2171224-47-6)

(2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is a highly specialized compound with significant implications in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171224-47-6, has garnered attention due to its unique structural features and potential applications in drug development. The intricate molecular architecture of this compound, featuring multiple functional groups, makes it a promising candidate for various therapeutic interventions.

The primary focus of this introduction is to provide a comprehensive overview of the compound's chemical properties, synthetic pathways, and its emerging role in modern medicinal chemistry. By delving into the latest research findings and clinical advancements, we aim to highlight the compound's significance and its potential to contribute to the development of novel therapeutic agents.

One of the most striking features of (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is its chiral center, which plays a crucial role in determining its biological activity. The presence of multiple stereocenters enhances the compound's complexity and specificity, making it an attractive candidate for targeted drug delivery systems. Recent studies have demonstrated that chiral compounds often exhibit higher efficacy and lower toxicity compared to their racemic counterparts, a phenomenon that has been extensively explored in the development of new pharmaceuticals.

The synthesis of this compound involves a series of well-defined chemical reactions, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric catalysis and enantioselective synthesis, has been instrumental in achieving the desired stereochemical configuration. These methodologies not only enhance the efficiency of the synthetic process but also contribute to the overall sustainability of pharmaceutical manufacturing.

In the realm of medicinal chemistry, (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid has shown promise in several therapeutic areas. Its structural motifs are reminiscent of known bioactive molecules, suggesting potential applications in the treatment of neurological disorders, inflammation, and metabolic diseases. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against specific enzymes and receptors involved in these conditions.

The incorporation of the (9H-fluoren-9-yl)methoxycarbonyl group into the molecular structure is particularly noteworthy. This moiety not only enhances the solubility and bioavailability of the compound but also contributes to its stability under various physiological conditions. The fluorene derivative is known for its ability to interact with biological targets in a highly specific manner, making it an excellent scaffold for drug design.

Recent advancements in computational chemistry have further facilitated the exploration of (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid. Molecular modeling studies have provided valuable insights into its binding interactions with biological targets, helping researchers optimize its pharmacological properties. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying lead compounds with high therapeutic potential.

The role of proline derivatives in medicinal chemistry cannot be overstated. The presence of multiple proline residues in this compound's structure contributes to its conformational flexibility, which is essential for effective binding to biological targets. Proline-based motifs are commonly found in natural products and have been successfully utilized in the design of peptidomimetics and enzyme inhibitors.

Current research efforts are focused on evaluating the pharmacokinetic properties of (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are being employed to study these processes in detail.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for research purposes, particularly in understanding enzyme mechanisms and developing novel synthetic methodologies. The growing interest in fluorinated compounds further underscores the importance of exploring derivatives like this one.

In conclusion, (2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171224-47-6) represents a significant advancement in pharmaceutical chemistry. Its complex structure, combined with promising biological activities, positions it as a key player in the development of next-generation therapeutics. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to make substantial contributions to medicine and biotechnology.

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